1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile
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Overview
Description
1-Amino-2-(1-aza-2-(2-hydroxy-3-methoxyphenyl)vinyl)ethene-1,2-dicarbonitrile (abbreviated as 1A2A2H3MPVEDC) is an organic compound belonging to the class of aza-aromatic compounds. It is a colorless, crystalline solid with a melting point of 87°C. 1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a fluorescent dye, and as a biological probe.
Scientific Research Applications
1A2A2H3MPVEDC has a wide range of applications in the fields of chemistry and biology. In chemistry, it is used as a synthetic intermediate in the synthesis of pharmaceuticals and as a fluorescent dye for the detection of organic compounds. In biology, it is used as a biological probe to study the structure and function of proteins and other molecules.
Mechanism of Action
1A2A2H3MPVEDC acts as a fluorescent dye, which binds covalently to proteins and other molecules. When exposed to light of a specific wavelength, the dye molecules absorb the light energy and emit light of a longer wavelength, which can be detected by a fluorescence microscope. This allows researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
1A2A2H3MPVEDC has been used in a variety of biological studies, including studies of enzyme activity, protein-protein interactions, and the effects of drugs on cells. In addition, it has been used to study the effect of drugs on the central nervous system and to study the role of certain proteins in cancer.
Advantages and Limitations for Lab Experiments
1A2A2H3MPVEDC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is highly fluorescent, making it easy to detect. Additionally, it is relatively non-toxic, making it safe to use in biological experiments. However, it is not as stable as other fluorescent dyes, and its fluorescence can be affected by pH and other environmental factors.
Future Directions
1A2A2H3MPVEDC has a wide range of potential applications in the fields of chemistry and biology. In the future, it could be used to study the structure and function of proteins and other molecules, to develop new drugs and therapies, and to study the effects of drugs on the central nervous system. Additionally, it could be used to study the role of certain proteins in cancer, to develop new fluorescent probes for imaging and diagnostics, and to develop new fluorescent dyes for a variety of applications.
Synthesis Methods
1A2A2H3MPVEDC can be synthesized by a two-step process, beginning with the reaction of 1-amino-2-hydroxy-3-methoxyphenylacetic acid with sodium azide in an aqueous solution. The resulting 1-amino-2-(1-aza-2-hydroxy-3-methoxyphenyl)acetamide is then reacted with ethylenediamine in aqueous solution, producing 1A2A2H3MPVEDC as a crystalline solid.
properties
IUPAC Name |
(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPOJQUWLSUZGN-GQMUBNSUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile |
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